molecular formula C22H25N3O2S2 B15030091 3-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

3-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

Cat. No.: B15030091
M. Wt: 427.6 g/mol
InChI Key: JBYLQVKRGDJTQH-UHFFFAOYSA-N
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Description

3-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a thiazolidinone ring, and an adamantyl group. Thiadiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

3-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

Comparison with Similar Compounds

3-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one is unique due to its combination of a thiadiazole ring, a thiazolidinone ring, and an adamantyl group. Similar compounds include other thiadiazole derivatives such as 1,3,4-thiadiazole and its various substituted forms . These compounds share some biological activities but differ in their specific molecular targets and pathways. For example, 1,3,4-thiadiazole derivatives are known for their antimicrobial and anticancer activities, but the presence of the adamantyl group in this compound enhances its stability and bioavailability .

Properties

Molecular Formula

C22H25N3O2S2

Molecular Weight

427.6 g/mol

IUPAC Name

3-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H25N3O2S2/c1-27-17-4-2-16(3-5-17)19-25(18(26)12-28-19)21-24-23-20(29-21)22-9-13-6-14(10-22)8-15(7-13)11-22/h2-5,13-15,19H,6-12H2,1H3

InChI Key

JBYLQVKRGDJTQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N(C(=O)CS2)C3=NN=C(S3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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